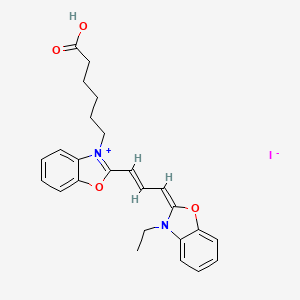

Cy2 (iodine)

Description

BenchChem offers high-quality Cy2 (iodine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy2 (iodine) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

186205-37-8 |

|---|---|

Molecular Formula |

C25H27IN2O4 |

Molecular Weight |

546.4 g/mol |

IUPAC Name |

6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoic acid iodide |

InChI |

InChI=1S/C25H26N2O4.HI/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24;/h5-8,10-16H,2-4,9,17-18H2,1H3;1H |

InChI Key |

WGEKKSZOJOJNAZ-UHFFFAOYSA-N |

Isomeric SMILES |

CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)O.[I-] |

Canonical SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)O.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Diiodine (I₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of diiodine (I₂), a halogen with significant applications in research, medicine, and drug development. The information is presented to be a valuable resource for professionals in the scientific community.

Chemical and Physical Properties of Diiodine

Diiodine, a member of the halogen group, exists as a lustrous, violet-black crystalline solid at standard conditions.[1] It is a diatomic molecule with the chemical formula I₂.[1] The two iodine atoms are linked by a single covalent bond.[2] A key physical characteristic of diiodine is its ability to sublime at room temperature, forming a violet-purple vapor.[3]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of diiodine.

Table 1: Physical Properties of Diiodine (I₂)'''

| Property | Value |

| Molecular Formula | I₂ |

| Molecular Weight | 253.8 g/mol [3] |

| Physical Description | Violet-black crystals with a metallic luster[3] |

| Melting Point | 113.7 °C (386.85 K)[1] |

| Boiling Point | 184.3 °C (457.4 K)[1] |

| Density | 4.944 g/cm³ (at 20 °C)[1] |

| I-I Bond Length (Gas) | 266.6 pm[1] |

| I-I Bond Length (Solid) | 271.5 pm[1] |

| Crystal Structure | Orthorhombic[1] |

| Solubility in Water | Slightly soluble; 1 g dissolves in 3450 mL at 20 °C[1] |

Table 2: Atomic and Electronic Properties of Iodine (I)'''

| Property | Value |

| Atomic Number | 53[1] |

| Electron Configuration | [Kr] 4d¹⁰ 5s² 5p⁵[1] |

| Electronegativity (Pauling Scale) | 2.66[1] |

| First Ionization Energy | 1008.4 kJ/mol[1] |

| Van der Waals Radius | 198 pm[1] |

Molecular and Crystal Structure

In the gaseous state, diiodine exists as discrete I₂ molecules with an iodine-iodine bond length of 266.6 pm.[1] In the solid state, it adopts an orthorhombic crystal structure.[1] The molecules are arranged in a layered lattice.[4] The intramolecular I-I bond length in the solid is slightly longer at 271.5 pm, and there are also significant intermolecular interactions between neighboring iodine atoms.[1]

Visualization of Diiodine's Molecular Structure

References

- 1. Iodine promotes thyroid cancer development via SPANXA1 through the PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 3. Iodine induces apoptosis via regulating MAPKs-related p53, p21, and Bcl-xL in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new phase of solid iodine with different molecular covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Excitation and Emission Spectra of Cy2 Dye

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of Cy2 dye, a cyanine-based fluorophore. This document details its excitation and emission characteristics, offers a standardized experimental protocol for its application in immunofluorescence, and presents visual representations of the underlying photophysical processes and experimental workflows.

Core Spectral and Photophysical Properties of Cy2

Cy2 is a fluorescent dye characterized by its excitation in the blue region and emission in the green region of the visible spectrum.[1] Its spectral characteristics make it a suitable alternative for other green-emitting fluorophores like FITC, Alexa Fluor 488, and CF®488A.[2] The quantitative spectral and photophysical properties of Cy2 are summarized in the table below.

| Property | Value | Units | Notes |

| Excitation Maximum (λex) | 492 | nm | [2][3] |

| Emission Maximum (λem) | 508 | nm | [2][3] |

| Molar Absorptivity (ε) | 150,000 | cm⁻¹M⁻¹ | [4] |

| Quantum Yield (Φ) | 0.12 | - | [4][5] |

| Molecular Weight | ~665 | g/mol | [2] |

Understanding the Fluorescence of Cy2: The Jablonski Diagram

The process of fluorescence, where a molecule like Cy2 absorbs light at one wavelength and emits it at a longer wavelength, can be visualized using a Jablonski diagram. This diagram illustrates the electronic transitions that occur within the fluorophore.

Caption: Jablonski diagram illustrating the electronic transitions of fluorescence.

Experimental Protocol: Immunofluorescence Staining with Cy2-Conjugated Antibodies

This section provides a detailed methodology for performing immunofluorescence (IF) staining using Cy2-conjugated secondary antibodies. This protocol is a general guideline and may require optimization based on the specific cell or tissue type and the primary antibody used.

Materials and Reagents:

-

Phosphate-Buffered Saline (PBS)

-

Fixative Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)

-

Primary Antibody (specific to the target antigen)

-

Cy2-Conjugated Secondary Antibody (specific to the host species of the primary antibody)

-

Antifade Mounting Medium

-

Microscope Slides and Coverslips

-

Fluorescence Microscope with appropriate filter sets for Cy2 (Excitation: ~490 nm, Emission: ~510 nm)

Procedure:

-

Sample Preparation:

-

For adherent cells, grow them on sterile coverslips in a petri dish.

-

For suspension cells, cytospin them onto coated microscope slides.

-

For tissue sections, use cryosections or paraffin-embedded sections that have been deparaffinized and rehydrated.

-

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular antigens):

-

Incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the Cy2-conjugated secondary antibody in Blocking Buffer. Protect the antibody from light from this point forward.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging:

-

Visualize the stained samples using a fluorescence microscope equipped with a filter set appropriate for Cy2 (e.g., excitation filter ~470/40 nm, dichroic mirror ~495 nm, and emission filter ~525/50 nm).

-

Acquire images using a sensitive camera.

-

Experimental Workflow for Immunofluorescence

The following diagram outlines the key steps in a typical indirect immunofluorescence experiment using a Cy2-conjugated secondary antibody.

Caption: Workflow for indirect immunofluorescence using Cy2 dye.

Applications and Considerations

Cy2 is a versatile fluorophore used in various fluorescence-based applications, including:

While Cy2 is a reliable green-emitting dye, it is important to note its relative photostability compared to newer generation fluorophores. For experiments requiring prolonged exposure to excitation light, photobleaching may be a concern. The use of antifade reagents is highly recommended to preserve the fluorescent signal. Additionally, the brightness of Cy2 conjugates can be influenced by the mounting medium, with some studies suggesting enhanced brightness in non-polar plastic media compared to aqueous mounting media.[6] Careful consideration of these factors will ensure optimal performance of Cy2 in your research applications.

References

Unveiling the Photophysical Core of Cy2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the photophysical characteristics of the Cy2 fluorophore, a cyanine dye widely utilized in biological imaging and fluorescence-based assays. Tailored for researchers, scientists, and drug development professionals, this document outlines the core spectral and performance data of Cy2, details the experimental methodologies for its characterization, and presents a visual workflow for its application in cellular imaging.

Core Photophysical Characteristics of Cy2

The utility of a fluorophore is defined by its unique photophysical properties. Cy2 is a green-emitting fluorescent dye known for its brightness and utility in various biological applications. Below is a summary of its key quantitative characteristics.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 492 nm | [1][2] |

| Maximum Emission Wavelength (λem) | 508 nm | [1][2] |

| Molar Absorptivity (ε) | 30,000 M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | ~0.12 | [4] |

| Fluorescence Lifetime (τ) | < 1.0 ns | [1] |

Experimental Protocols for Characterization

Accurate characterization of a fluorophore's photophysical properties is paramount for its effective implementation in experimental design. The following sections detail the standard methodologies for measuring the key parameters of Cy2.

Measurement of Molar Absorptivity

The molar absorptivity (or extinction coefficient) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

-

Preparation of Standard Solutions: A series of dilutions of the Cy2 dye in a suitable solvent (e.g., phosphate-buffered saline, PBS) of known concentrations are prepared. It is crucial to work with dilute solutions (absorbance < 0.1) to ensure linearity as dictated by the Beer-Lambert law.

-

Spectrophotometric Measurement: The absorbance of each standard solution is measured at the maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. A blank containing only the solvent is used to zero the instrument.

-

Data Analysis: A calibration curve is generated by plotting absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the linear fit of this plot is equal to the molar absorptivity multiplied by the path length. The molar absorptivity is then calculated by dividing the slope by the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Methodology (Relative Method):

-

Selection of a Standard: A well-characterized fluorescent standard with a known quantum yield and with spectral properties similar to Cy2 (e.g., fluorescein in 0.1 M NaOH) is chosen.

-

Preparation of Solutions: A series of dilutions of both the Cy2 sample and the standard are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.05) to minimize inner filter effects.

-

Absorbance and Fluorescence Measurements: The absorbance of each solution is measured at the excitation wavelength. Subsequently, the fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Data Analysis: The integrated fluorescence intensity (the area under the emission spectrum) is calculated for both the sample and the standard. The quantum yield of the sample (Φ_sample) is then calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system is utilized, which includes a pulsed light source (e.g., a picosecond laser diode) for excitation, a sensitive photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Excitation: The Cy2 sample is excited with short pulses of light at its absorption maximum.

-

Photon Counting: The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation-emission events.

-

Data Analysis: A histogram of the arrival times of the emitted photons is constructed. This histogram represents the fluorescence decay curve. The fluorescence lifetime (τ) is determined by fitting this decay curve to an exponential function. For a single exponential decay, the lifetime is the time at which the fluorescence intensity has decreased to 1/e of its initial value.

Application in Cellular Imaging: Visualizing the Neuronal Cytoskeleton

Cy2 is frequently employed in immunofluorescence microscopy to visualize specific cellular structures. The following workflow illustrates the use of a Cy2-conjugated secondary antibody to label actin filaments in cultured neurons.

Caption: Workflow for immunofluorescent labeling of actin filaments using a Cy2-conjugated secondary antibody.

Logical Relationship of Photophysical Parameters

The interplay between a fluorophore's key photophysical parameters determines its overall performance in an application. The following diagram illustrates these relationships.

Caption: Relationship between key photophysical parameters and their impact on fluorophore performance.

References

- 1. researchgate.net [researchgate.net]

- 2. Basic Methods to Visualize Actin Filaments In Vitro Using Fluorescence Microscopy for Observation of Filament Severing and Bundling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence lifetime detection with particle counting devices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Thiazole Orange Iodide, a Representative Cyanine Dye

Disclaimer: The compound "Cy2 (iodine)" is not a standard chemical nomenclature and could not be definitively identified. This guide has been prepared using Thiazole Orange Iodide as a representative compound. Thiazole Orange is a well-characterized cyanine-like dye that shares fundamental structural and functional properties with the likely class of compound of interest. The information presented here is based on the properties of Thiazole Orange and serves as a technical reference for researchers working with similar fluorescent dyes.

Introduction

Thiazole Orange (TO) is an asymmetric cyanine dye renowned for its fluorogenic properties. It exhibits minimal fluorescence in solution but displays a dramatic increase in quantum yield—by as much as a thousand-fold—upon binding to nucleic acids.[1][2] This "light-up" characteristic makes it an invaluable tool for various biochemical and diagnostic applications, including DNA/RNA quantification, gel electrophoresis, and flow cytometry.[1][3][4] The dye typically consists of conjugated benzothiazole and quinoline aromatic rings and is commonly available as an iodide salt.[1] Understanding the solubility and stability of Thiazole Orange Iodide is critical for its effective use in experimental design, ensuring reproducibility and accuracy in research and development.

Solubility

The solubility of a fluorescent dye is a crucial parameter that dictates its handling, storage, and application. Thiazole Orange Iodide exhibits variable solubility across different common laboratory solvents. Proper solvent selection is essential for preparing stock solutions and ensuring the dye remains in a monomeric, active state.

Quantitative Solubility Data

The following table summarizes the solubility of Thiazole Orange Iodide in key laboratory solvents. It is important to note that sonication may be required to achieve the concentrations listed.[3][5]

| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 476.38 | 25 mg/mL[3] | 52.45 mM[3] | Sonication is recommended for dissolution.[3][5] |

| Methanol (MeOH) | 476.38 | 25 mg/mL[3] | 52.45 mM[3] | Sonication is recommended.[3] |

| Water | 476.38 | < 0.1 mg/mL[3] | Insoluble[3] | Thiazole orange powder does not dissolve well in water.[6] |

Table 1: Solubility of Thiazole Orange Iodide in Common Solvents

Preparation of Stock and Working Solutions

Due to its poor aqueous solubility, Thiazole Orange Iodide stock solutions are typically prepared in organic solvents like DMSO or methanol.[3][7]

-

10,000x Stock Solution in DMSO (13 mg/mL): To prepare a 1 mL stock, carefully weigh 13 mg of Thiazole Orange Iodide powder and dissolve it in 1 mL of anhydrous DMSO.[6] This solution is stable for several months when stored protected from light at room temperature.[7] For long-term storage (6-12 months), refrigeration or freezing is recommended.[6]

-

Working Solution: The stock solution can be diluted to a final working concentration in an appropriate buffer, such as phosphate-buffered saline (PBS). For example, a 1:10,000 dilution of a 1 mg/mL stock in PBS can be prepared for applications like reticulocyte analysis.[7]

Stability

The stability of Thiazole Orange Iodide is influenced by several factors, including exposure to light (photostability), pH, and temperature. Degradation of the dye can lead to a loss of fluorescence and unreliable experimental results.

Photostability

Like many cyanine dyes, Thiazole Orange is susceptible to photobleaching upon prolonged exposure to excitation light. This process involves the irreversible photochemical destruction of the fluorophore.

-

Mechanism: Photobleaching can be mediated by reactions with molecular oxygen, leading to the degradation of the dye's polymethine bridge.[8]

-

Mitigation: To minimize photobleaching, it is crucial to protect dye solutions from light during storage and handling.[5][7] The use of antifade reagents in imaging applications can also enhance photostability.

pH and Chemical Stability

The chemical environment, including pH and the presence of reactive species, can affect the stability of Thiazole Orange.

-

pH: While specific quantitative data on the pH stability of Thiazole Orange is not extensively detailed in the provided results, cyanine dyes can be susceptible to degradation under highly acidic or alkaline conditions. For most biological applications, maintaining the pH within a physiological range (e.g., pH 7.2-7.4) is recommended.

-

Reactive Species: The stability of cyanine dyes can be compromised in the presence of reactive oxygen species (ROS).[9]

Storage and Handling Recommendations

Proper storage is essential to maintain the integrity and performance of Thiazole Orange Iodide.

| Form | Storage Condition | Duration | Notes |

| Powder | -20°C, desiccated | Up to 3 years[5] | Protect from direct sunlight.[5] |

| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[5] | Sealed storage, away from moisture and light.[3] |

| -20°C | Up to 1 month[3] |

Table 2: Recommended Storage Conditions for Thiazole Orange Iodide

Experimental Protocols

Protocol for Determining Solubility

This protocol describes a general method for determining the solubility of a fluorescent dye like Thiazole Orange Iodide in a given solvent, based on visual assessment and spectrophotometry.

-

Preparation of Supersaturated Solution:

-

Weigh a precise amount of the dye powder (e.g., 25 mg) into a glass vial.

-

Add a small, measured volume of the test solvent (e.g., 1 mL of DMSO) to create a slurry.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the excess, undissolved dye.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter can also be used.

-

-

Quantification:

-

Prepare a series of dilutions of the clear supernatant.

-

Measure the absorbance of the dilutions using a UV-Vis spectrophotometer at the dye's λmax (approx. 510 nm for Thiazole Orange bound to DNA).[3][7]

-

Calculate the concentration of the saturated solution using a standard curve prepared from a known concentration of the dye.

-

Protocol for Assessing Photostability

This protocol outlines a method to quantify the photostability of a fluorescent dye by measuring the rate of photobleaching.

-

Sample Preparation:

-

Prepare a solution of the dye in the desired buffer or solvent at a working concentration (e.g., 1 µM).

-

For intercalating dyes like Thiazole Orange, the sample should contain the binding partner (e.g., double-stranded DNA) to induce fluorescence.

-

-

Instrumentation Setup:

-

Use a fluorometer or a fluorescence microscope equipped with a suitable excitation light source (e.g., a 488 nm laser) and a detector.[10]

-

-

Photobleaching Experiment:

-

Place the sample in the instrument and focus on the region of interest.

-

Continuously illuminate the sample with the excitation light at a constant intensity.

-

Record the fluorescence intensity at regular intervals over a period of time (e.g., every 10 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

Fit the decay curve to an exponential function to determine the photobleaching rate constant or the half-life of the fluorophore under the specified conditions.

-

Visualizations

Experimental Workflow for Solubility and Stability Assessment

Caption: Workflow for assessing dye solubility and stability.

Signaling Pathway: DNA Intercalation and Fluorescence

Caption: Mechanism of Thiazole Orange fluorescence upon DNA intercalation.

References

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Thiazole Orange, 10 mM in DMSO - Biotium [biotium.com]

- 5. Thiazole Orange | TargetMol [targetmol.com]

- 6. Production of 10000x TO-DMSO DNA gel stain [protocols.io]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Twisted Cyanines: A Non-Planar Fluorogenic Dye with Superior Photostability and its Use in a Protein-Based Fluoromodule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Repurposing Cyanine Photoinstability To Develop Near-Infrared Light-Activatable Nanogels for In Vivo Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to "Cy2 (Iodine)": Deciphering the Terminology and Chemical Properties

The term "Cy2 (iodine)" is ambiguous within standard chemical nomenclature. It could refer to several possibilities, including a specific fluorescent dye, a mixture of chemical compounds, or a distinct chemical entity. For researchers, scientists, and drug development professionals, precise identification is critical. This guide explores the most plausible interpretations of "Cy2 (iodine)," providing detailed information on their chemical formulas, molecular weights, and relevant properties.

The three most likely interpretations are:

-

Cy2 as a Fluorescent Dye: "Cy" is a common prefix for cyanine dyes. Cy2 is a fluorescent dye, and "Cy2 (iodine)" may refer to its iodide salt form.

-

Cy2 as Cyanogen: In some contexts, "Cy" can represent the cyanogen group (CN). "Cy2" would therefore be cyanogen, or dicyan, with the formula (CN)₂. The "(iodine)" could imply a mixture or a related compound.

-

A combination leading to Cyanogen Iodide: This interpretation considers the components "Cy" (cyanogen) and "iodine" as forming the chemical compound cyanogen iodide (CNI).

Given these possibilities, this document will focus on providing data for Cy2 dye, cyanogen, molecular iodine, and cyanogen iodide.

Quantitative Data Summary

The fundamental properties of the potential compounds related to "Cy2 (iodine)" are summarized below for clear comparison.

| Compound Name | Common Synonym(s) | Chemical Formula | Molecular Weight ( g/mol ) |

| Cy2 (dye) | Cyanine2 | C₂₅H₂₆N₂O₄ | 418.49[1][2] |

| Cy2 (iodide salt) | Cyanine2 (iodine) | C₂₅H₂₇IN₂O | 546.40[3] |

| Cyanogen | Dicyan, Ethanedinitrile | C₂N₂ or (CN)₂ | 52.03[4][5][6] |

| Molecular Iodine | Diiodine | I₂ | 253.81[7][8][9] |

| Cyanogen Iodide | Iodine cyanide | CNI or ICN | 152.92[10][11][12] |

In-Depth Compound Analysis

Cy2 Fluorescent Dye

Cy2 is a fluorescent dye belonging to the cyanine family, known for their use in biological labeling.[1] These dyes are valuable in fluorescence microscopy, flow cytometry, and other applications requiring the detection of proteins, peptides, or oligonucleotides.[2]

-

Formula and Molecular Weight: The non-salt form of Cy2 has a molecular formula of C₂₅H₂₆N₂O₄ and a molecular weight of 418.49 g/mol .[1][2] The iodide salt version is C₂₅H₂₇IN₂O with a molecular weight of 546.40 g/mol .[3] A common reactive form, Cy2-SE (Succinimidyl Ester), has the formula C₂₉H₃₀IN₃O₆ and a formula weight of 643.5 g/mol .[13][14]

-

Optical Properties: Cy2 exhibits an excitation maximum at approximately 490-492 nm and an emission maximum around 510-520 nm, placing it in the green part of the spectrum.[14][15]

Cyanogen and Molecular Iodine

This interpretation considers "Cy2 (iodine)" as a reference to two separate substances: cyanogen and iodine.

-

Cyanogen ((CN)₂): A colorless, toxic gas with an almond-like odor.[6][16] It is considered a pseudohalogen due to its chemical similarities to true halogens.

-

Iodine (I₂): A nonmetallic element that exists as a violet-black crystalline solid with a metallic luster at standard conditions.[7]

Cyanogen Iodide (CNI)

Cyanogen iodide is a highly toxic, white crystalline solid formed from the combination of the cyanide group and iodine.[19] It is used in chemical synthesis and was historically used as a preservative.

-

Formula and Molecular Weight: CNI, 152.92 g/mol .[10][11][12]

-

Physical Properties: It has a melting point of 146-147°C and a density of 2.84 g/cm³.[19] It reacts slowly with water and decomposes on contact with acids or bases, producing toxic hydrogen cyanide gas.[19]

Experimental Protocols and Workflows

Protocol: Labeling Proteins with Cy2-SE (Succinimidyl Ester)

This protocol outlines a general procedure for conjugating an amine-reactive Cy2 dye to a protein, such as an antibody.

-

Protein Preparation:

-

Prepare the protein (e.g., antibody) solution at a concentration of 2 mg/mL.[3]

-

The protein must be in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine are incompatible as they will compete for reaction with the dye.[3]

-

Adjust the pH of the protein solution to 8.5 ± 0.5. If necessary, use 1 M sodium bicarbonate.[3]

-

-

Dye Preparation:

-

Prepare a stock solution of Cy2-SE dye in an anhydrous organic solvent like DMSO or DMF (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Add a calculated amount of the dye stock solution to the protein solution. A 10-fold molar excess of dye to protein is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted, free dye from the protein-dye conjugate. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

The logical workflow for this experimental process is visualized below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. webqc.org [webqc.org]

- 5. Buy Cyanogen | 460-19-5 [smolecule.com]

- 6. Cyanogen | C2N2 | CID 9999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Iodine | I2 | CID 807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Molecular weight of I2 [convertunits.com]

- 9. Iodine [webbook.nist.gov]

- 10. Cyanogen iodide [webbook.nist.gov]

- 11. chembk.com [chembk.com]

- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. glpbio.com [glpbio.com]

- 15. Cy2 | TargetMol [targetmol.com]

- 16. CYANOGEN | 460-19-5 [chemicalbook.com]

- 17. Cyanogen [webbook.nist.gov]

- 18. webqc.org [webqc.org]

- 19. ICSC 0662 - IODINE CYANIDE [inchem.org]

In-Depth Technical Guide to Safety and Handling of Cy2 Compounds

This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for Cy2 compounds, tailored for researchers, scientists, and drug development professionals. Cy2 is a green-emitting fluorescent dye belonging to the cyanine family, widely used in fluorescence microscopy, flow cytometry, and other fluorescence-based applications.[1]

Compound Properties

Cy2 and its derivatives are characterized by their specific spectral properties, which are crucial for designing and executing fluorescence experiments.

| Property | Value | References |

| Peak Excitation Wavelength | 489 - 492 nm | [1][2][3] |

| Peak Emission Wavelength | 508 - 510 nm | [2][3] |

| Molecular Weight (Typical NHS Ester) | 665 g/mol | [3] |

| Molar Extinction Coefficient | Up to 300,000 M⁻¹cm⁻¹ | [4] |

| Common Reactive Form | N-hydroxysuccinimide (NHS) ester | [5][6][7] |

| Solubility | Good water solubility; Soluble in polar organic solvents like DMSO and DMF | [4][5][8] |

Safety and Handling

The safety profile of Cy2 compounds can vary between suppliers and specific formulations. It is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific product in use.

Hazard Identification and Personal Protective Equipment (PPE)

There is conflicting information in published Safety Data Sheets for Cy2 compounds. Some sources classify Cy2 N-hydroxysuccinimidyl (NHS) ester as non-hazardous according to the Globally Harmonized System (GHS), with no specific health, fire, or reactivity hazards noted.[6] Conversely, other SDS documents for similar Cy2 minimal dye products state that the compound is hazardous, being harmful if swallowed, inhaled, or in contact with skin, and may cause allergic skin or respiratory reactions.[7]

Given this discrepancy, a cautious approach is recommended. The following PPE and handling guidelines should be considered a minimum standard:

| Precaution | Guideline | References |

| General Handling | Always follow standard laboratory safety procedures. | [6] |

| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for handling the powdered form or when preparing stock solutions. | [7] |

| Eye Protection | Wear safety glasses or goggles. | [9] |

| Hand Protection | Wear chemical-resistant gloves. Double gloving is recommended. | [7][9] |

| Skin and Body Protection | Wear a lab coat. Ensure skin is not exposed. | [7][9] |

| Respiratory Protection | For powdered forms, if not handled in a fume hood, wear respiratory protection. | [7] |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace. | [7] |

First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move to fresh air. If you feel unwell or experience respiratory symptoms, seek medical attention. | [6][7] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. Remove contaminated clothing and wash before reuse. | [7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [6][7] |

| Ingestion | Rinse mouth. Call a poison center or physician if you feel unwell. | [7] |

Storage and Stability

Proper storage is critical for maintaining the reactivity of Cy2 compounds, especially the amine-reactive NHS esters.

| Condition | Guideline | References |

| Temperature | Store at -20°C upon receipt. | [5] |

| Light | Protect from light. | [5][10] |

| Moisture | Store in a desiccated environment. NHS esters are moisture-sensitive and can hydrolyze, losing their reactivity. | [5][10] |

| Handling Powder | Before opening, allow the vial to warm to room temperature to prevent moisture condensation. | [10][11] |

| Stock Solutions | Prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Aliquots in anhydrous DMSO can be stored at -20°C for up to two weeks. Aqueous solutions of NHS esters are not stable and should be used immediately. | [12] |

Experimental Protocols

The following sections provide detailed methodologies for common applications of Cy2 NHS esters.

Preparation of Stock Solution

-

Bring the vial of Cy2 NHS ester to room temperature before opening.

-

Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution, typically 10 mg/mL or 10 mM.

-

Vortex briefly to ensure the dye is fully dissolved.

-

This stock solution should be used promptly or aliquoted and stored at -20°C, protected from light and moisture, for no longer than two weeks.[12][13]

General Protocol for Protein (e.g., Antibody) Labeling

This protocol is a general guideline for labeling proteins with primary amines (e.g., lysine residues).

-

Prepare the Protein:

-

The protein to be labeled must be in an amine-free buffer (e.g., phosphate-buffered saline (PBS) or bicarbonate buffer). Avoid buffers containing Tris or glycine, as they will compete for reaction with the NHS ester.[4]

-

The recommended pH for the labeling reaction is 8.5 ± 0.5. If necessary, adjust the pH using 1 M sodium bicarbonate.[4]

-

The optimal protein concentration is between 2-10 mg/mL. Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[4]

-

-

Perform the Conjugation Reaction:

-

Calculate the required volume of the Cy2 NHS ester stock solution. A 5- to 10-fold molar excess of dye to protein is a common starting point for optimization.[10]

-

Add the calculated amount of the Cy2 stock solution to the protein solution while gently stirring or vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purify the Conjugate:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 column.[4]

-

Prepare the column according to the manufacturer's instructions.

-

Load the reaction mixture onto the column.

-

Elute with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the Cy2-labeled protein. The smaller, unreacted dye molecules will elute later.

-

Combine the fractions containing the desired conjugate.

-

Visualized Workflows

Antibody Labeling and Purification Workflow

The following diagram illustrates the general workflow for labeling an antibody with a Cy2 NHS ester and subsequent purification.

Caption: Workflow for Cy2-NHS ester antibody conjugation.

Logical Flow for Safe Handling of Cy2 Powder

This diagram outlines the decision-making process for safely handling powdered Cy2 compounds.

Caption: Safe handling procedure for powdered Cy2 compounds.

References

- 1. syronoptics.com [syronoptics.com]

- 2. Cyanine, Cy2 Secondary Abs - Jackson ImmunoResearch [jacksonimmuno.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 8. interchim.fr [interchim.fr]

- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 11. researchgate.net [researchgate.net]

- 12. pdf.dutscher.com [pdf.dutscher.com]

- 13. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to the Core Principles of Using Cy2 in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy2 in Microscopy

Cy2 is a fluorescent dye belonging to the cyanine family, a group of synthetic dyes widely used in various biotechnological applications.[1] Developed at Carnegie-Mellon University, Cy2 is known for its intense fluorescence and high water solubility.[2] It is commonly employed as a fluorescent label in microscopy, flow cytometry, immunofluorescence, and Western blotting to visualize cellular and molecular components.[1][2] Cy2 emits a green fluorescence when excited by blue light, making it a valuable tool for researchers.[2]

The dye is typically available as a succinimidyl ester (NHS ester), which allows for the straightforward labeling of primary amine groups on proteins and antibodies. This reactivity makes it a popular choice for creating fluorescently labeled probes for immunofluorescence and other targeted labeling experiments.[3][4]

Photophysical Properties of Cy2

The utility of any fluorophore is defined by its photophysical properties. For Cy2, the key characteristics are its excitation and emission spectra, molar extinction coefficient, and quantum yield.

-

Excitation and Emission Spectra: Cy2 has an absorption maximum at approximately 489 nm and an emission peak around 506 nm.[2] This means it efficiently absorbs light in the blue region of the spectrum and emits in the green region.

-

Molar Extinction Coefficient: This value indicates how strongly a molecule absorbs light at a given wavelength. A higher molar extinction coefficient contributes to a brighter fluorescent signal. Cyanine dyes, in general, have high extinction coefficients, often exceeding 100,000 L·mol⁻¹·cm⁻¹.[5] For Cy2 specifically, the molar extinction coefficient is approximately 150,000 cm⁻¹M⁻¹.[6]

-

Quantum Yield: The quantum yield is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[7] The quantum yield of Cy2 is reported to be 0.12.[6][7]

-

Photostability: While cyanine dyes are generally more photostable than some traditional dyes, their stability can be influenced by the local environment.[8] In aqueous media, Cy2 may be outperformed by other dyes like Alexa Fluor® 488.[9] However, in non-polar mounting media, Cy2 demonstrates greater brightness and requires shorter acquisition times in confocal microscopy.[9] The photostability of cyanine dyes can be improved by linking them to protective agents like cyclooctatetraene (COT) or Trolox.[10]

Data Presentation: Quantitative Properties of Cy2

For easy reference, the key quantitative data for Cy2 are summarized in the table below.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 489 nm | [2] |

| Maximum Emission Wavelength (λem) | 506 nm | [2] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [6] |

| Quantum Yield (Φ) | 0.12 | [6][7] |

Experimental Protocols

Antibody and Protein Labeling with Cy2 NHS Ester

This protocol outlines the general steps for conjugating Cy2 NHS ester to an IgG antibody.

Materials:

-

IgG antibody (free of amine-containing buffers like Tris)

-

Cy2 NHS Ester

-

Anhydrous DMSO or DMF

-

0.1 M Sodium Bicarbonate Buffer (pH 8.3)

-

Size-Exclusion Chromatography Column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS)

Methodology:

-

Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a concentration of 2.5-10 mg/mL.[11] If the antibody is in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH.[12]

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the Cy2 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]

-

Labeling Reaction: While gently stirring the antibody solution, add the dye stock solution dropwise. A common starting point is a dye-to-protein molar ratio of 10:1 to 15:1.[12][13]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4][12]

-

Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.[13]

-

Storage: Store the purified Cy2-conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.[3]

Indirect Immunofluorescence Staining Protocol

This protocol describes the use of a Cy2-conjugated secondary antibody for indirect immunofluorescence.

Materials:

-

Fixed and permeabilized cells or tissue on a slide

-

Blocking Buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary Antibody (unconjugated)

-

Cy2-conjugated Secondary Antibody

-

PBS

-

Antifade Mounting Medium

Methodology:

-

Blocking: Incubate the specimen with Blocking Buffer for 60 minutes at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Dilute the primary antibody in an appropriate antibody dilution buffer and incubate with the specimen overnight at 4°C.[14]

-

Washing: Rinse the specimen three times with PBS for 5 minutes each.[14]

-

Secondary Antibody Incubation: Incubate the specimen with the Cy2-conjugated secondary antibody, diluted in antibody dilution buffer, for 1-2 hours at room temperature in the dark.[14][15]

-

Washing: Repeat the washing step as in step 3, keeping the slides protected from light.[14][15]

-

Mounting: Mount the coverslip using an antifade mounting medium.

-

Imaging: Image the specimen using a fluorescence microscope equipped with a suitable filter set for Cy2 (e.g., a FITC or GFP filter set).[2][16]

Mandatory Visualizations

Workflow for Antibody Labeling with Cy2

Caption: Workflow for conjugating Cy2 NHS ester to an antibody.

Indirect Immunofluorescence Workflow using a Cy2-conjugated Secondary Antibody

Caption: Indirect immunofluorescence workflow using a Cy2-conjugated antibody.

Simplified Jablonski Diagram for Fluorescence

Caption: A simplified Jablonski diagram illustrating the process of fluorescence.

References

- 1. syronoptics.com [syronoptics.com]

- 2. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence Digital Image Gallery - Indian Muntjac Deer Skin Fibroblast Cells [micro.magnet.fsu.edu]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. syronoptics.com [syronoptics.com]

- 7. Fluorophore - Wikipedia [en.wikipedia.org]

- 8. interchim.fr [interchim.fr]

- 9. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. abpbio.com [abpbio.com]

- 12. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 15. scbt.com [scbt.com]

- 16. Fluorescence Filters | Fluorescence Instruments [iridian.ca]

Methodological & Application

Cy2 (Cyanine 2) Antibody Conjugation: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antibody conjugation is a cornerstone technique in biological research and diagnostics, enabling the attachment of fluorescent dyes, enzymes, or drugs to antibodies for a myriad of applications including immunofluorescence, flow cytometry, and targeted drug delivery. Cy2 (Cyanine 2) is a fluorescent dye that emits in the green part of the spectrum and is commonly used for labeling proteins and nucleic acids. This document provides detailed protocols for the conjugation of Cy2 to antibodies, focusing on the two most prevalent chemical strategies: NHS-ester chemistry targeting primary amines and maleimide chemistry for site-specific labeling of thiol groups.

The term "Cy2 (iodine)" is not standard nomenclature for a commercially available dye. Typically, the counterion (such as iodide) is not specified in the dye name as it does not participate in the covalent conjugation reaction. The protocols outlined below are for standard Cy2 dyes.

Section 1: Principles of Cy2 Antibody Conjugation

Two primary methods are employed for conjugating Cy2 dyes to antibodies:

-

Amine-Reactive Conjugation (NHS-Ester Chemistry): This is the most common method and involves the reaction of an N-hydroxysuccinimide (NHS) ester of Cy2 with primary amines (-NH2) on the antibody. These amines are predominantly found on the side chains of lysine residues. This reaction forms a stable amide bond.[1] The reaction is typically performed at a slightly basic pH (8.0-8.5) to ensure the primary amines are deprotonated and thus reactive.[]

-

Thiol-Reactive Conjugation (Maleimide Chemistry): This method offers more site-specific conjugation by targeting sulfhydryl groups (-SH) on cysteine residues.[3] Since antibodies have inter-chain disulfide bonds, these must first be reduced to generate free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4] The maleimide group on the Cy2 dye then reacts with the free thiol to form a stable thioether bond.[3] This reaction is most efficient at a neutral pH (7.0-7.5).[3]

Key Experimental Parameters

Successful antibody conjugation depends on the optimization of several factors:

-

Molar Ratio of Dye to Antibody: This ratio significantly influences the degree of labeling (DOL), which is the average number of dye molecules conjugated to a single antibody molecule.[5]

-

Antibody Concentration: Higher antibody concentrations (typically >2 mg/mL) can improve conjugation efficiency.[6]

-

Reaction Buffer and pH: The choice of buffer and its pH are critical for the specific chemistry being used. Buffers containing primary amines (e.g., Tris, glycine) must be avoided in NHS-ester reactions as they will compete for the dye.

-

Reaction Time and Temperature: These parameters are optimized to ensure complete conjugation while minimizing potential damage to the antibody.

Section 2: Protocols

Protocol 1: Amine-Reactive Conjugation of Cy2-NHS Ester to an Antibody

This protocol is designed for labeling 1 mg of an IgG antibody. The reaction can be scaled up or down, maintaining the same molar ratios.

Materials:

-

Antibody (IgG) in a buffer free of amines (e.g., PBS).

-

Cy2-NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25) or dialysis cassette.

Experimental Workflow:

Caption: Workflow for Amine-Reactive Cy2-NHS Ester Antibody Conjugation.

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains amines (e.g., Tris, glycine) or stabilizers (e.g., BSA), it must be purified.[7] This can be achieved by dialysis against 1X PBS.

-

Adjust the antibody concentration to 2-10 mg/mL in PBS.[6]

-

For every 1 mL of antibody solution, add 0.1 mL of 1 M sodium bicarbonate buffer to raise the pH to ~8.3.[6]

-

-

Cy2-NHS Ester Preparation:

-

Conjugation Reaction:

-

Calculate the required volume of Cy2-NHS ester solution. A molar ratio of 10:1 to 20:1 (dye:antibody) is a good starting point.

-

While gently stirring the antibody solution, slowly add the calculated volume of Cy2-NHS ester.[6]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[6]

-

-

Purification:

Protocol 2: Thiol-Reactive Conjugation of Cy2-Maleimide to an Antibody

This protocol provides a method for site-specific labeling by targeting cysteine residues.

Materials:

-

Antibody (IgG) in a buffer free of thiols.

-

TCEP (tris(2-carboxyethyl)phosphine)

-

Cy2-Maleimide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 1X PBS, pH 7.2-7.5, degassed.

-

Purification column (e.g., Sephadex G-25) or dialysis cassette.

Experimental Workflow:

Caption: Workflow for Thiol-Reactive Cy2-Maleimide Antibody Conjugation.

Procedure:

-

Antibody Reduction:

-

Cy2-Maleimide Preparation:

-

Conjugation Reaction:

-

Purification:

-

Remove unreacted dye and TCEP using a gel filtration column or dialysis.

-

Section 3: Data Presentation and Analysis

Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules per antibody and is crucial for ensuring experimental reproducibility.[8][9] For antibodies, an optimal DOL is typically between 2 and 10.[9][10]

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for Cy2, which is ~492 nm (Amax).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

[Dye] (M) = Amax / ε_dye

-

Where ε_dye for Cy2 is approximately 30,000 M⁻¹cm⁻¹.

-

-

Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm:

-

A_prot = A280 - (Amax * CF)

-

Where CF (Correction Factor) is the ratio of the dye's absorbance at 280 nm to its absorbance at its Amax. For Cy2, this is approximately 0.38.

-

[Protein] (M) = A_prot / ε_prot

-

Where ε_prot for an IgG antibody is approximately 210,000 M⁻¹cm⁻¹.

-

-

Calculate the DOL:

-

DOL = [Dye] / [Protein]

-

Summary of Key Parameters

| Parameter | Amine-Reactive (NHS-Ester) | Thiol-Reactive (Maleimide) |

| Target Residue | Lysine (Primary Amines) | Cysteine (Thiols) |

| Reaction pH | 8.0 - 8.5 | 7.0 - 7.5[3] |

| Recommended Molar Ratio (Dye:Ab) | 10:1 - 20:1 | 10:1 - 20:1[3] |

| Incubation Time | 1 hour at Room Temperature | 2 hours at RT or Overnight at 4°C[3] |

| Quenching | Optional (e.g., 50-100 mM Tris) | Optional (e.g., 10 mM Cysteine)[] |

| Optimal DOL | 2 - 10[9] | 2 - 10 |

Section 4: Signaling Pathways and Chemical Reactions

Amine-Reactive Conjugation Chemistry

Caption: Reaction of Cy2-NHS ester with a primary amine on an antibody.

Thiol-Reactive Conjugation Chemistry

Caption: Reaction of Cy2-Maleimide with a thiol group on a reduced antibody.

Storage of Conjugated Antibody:

Store the final conjugate at 4°C for short-term use (up to one month). For long-term storage, add a stabilizing protein like BSA (to a final concentration of 5-10 mg/mL) and a preservative like sodium azide (0.02% final concentration), and store at 4°C or in aliquots at -20°C.[4][11] Avoid repeated freeze-thaw cycles.

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 4. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. abpbio.com [abpbio.com]

- 7. furthlab.xyz [furthlab.xyz]

- 8. Degree of labeling (DOL) step by step [abberior.rocks]

- 9. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 10. How To Determine The Degree of Labeling | AAT Bioquest [aatbio.com]

- 11. bioacts.com [bioacts.com]

Application Notes and Protocols for Cy2 Immunofluorescence Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique used to visualize the localization of specific proteins or other antigens within cells or tissues. This method relies on the specificity of antibodies to their target antigens and the sensitivity of fluorescent dyes. Cy2 (Cyanine2) is a green-emitting fluorescent dye commonly conjugated to secondary antibodies for use in indirect immunofluorescence. It offers good photostability and its fluorescence is enhanced in plastic mounting media, making it a versatile choice for various imaging applications.[1][2]

These application notes provide a detailed protocol for performing immunofluorescence staining using Cy2-conjugated secondary antibodies.

Cy2 Fluorophore Specifications

A summary of the key spectral properties of Cy2 is provided in the table below. Proper filter selection is crucial for optimal signal detection and minimizing bleed-through from other fluorophores in multiplexing experiments.

| Property | Wavelength/Value | Reference |

| Excitation Maximum (Ex max) | 492 nm | [1][3] |

| Emission Maximum (Em max) | 510 nm | [1][3] |

| Recommended Laser Line | 488 nm | [4] |

| Stokes Shift | 18 nm | |

| Color | Green |

Experimental Protocol: Indirect Immunofluorescence with Cy2

This protocol outlines the steps for staining cultured cells. Modifications may be required for tissue sections.

Materials:

-

Primary Antibody: Specific to the target antigen.

-

Cy2-conjugated Secondary Antibody: Raised against the host species of the primary antibody (e.g., Goat anti-Mouse IgG-Cy2).

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Fixation Solution: e.g., 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

-

Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS.[5]

-

Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.3% Triton X-100 in PBS.[5]

-

Mounting Medium: with an anti-fade reagent. Caution: Cy2 is sensitive to p-phenylenediamine, an anti-fading agent found in some aqueous mounting media, which can cause weak and diffuse fluorescence.[1]

-

Glass coverslips and microscope slides

-

Humidified chamber

Procedure:

-

Cell Culture and Preparation:

-

Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Gently wash the cells twice with PBS.

-

-

Fixation:

-

Permeabilization (for intracellular antigens):

-

If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

For cell surface targets, this step should be omitted.[7]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature in a humidified chamber.[5]

-

-

Primary Antibody Incubation:

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[7]

-

-

Secondary Antibody Incubation:

-

Dilute the Cy2-conjugated secondary antibody in Antibody Dilution Buffer. A common starting dilution is 1:200 to 1:1000, but the optimal concentration should be determined by titration.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber, protected from light.[7]

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging:

-

Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for Cy2 (excitation ~490 nm, emission ~510 nm). Store slides at 4°C in the dark.

-

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution | Reference |

| Weak or No Signal | Primary antibody concentration is too low. | Titrate the primary antibody to determine the optimal concentration. | [8][9] |

| Insufficient incubation time. | Increase the incubation time for the primary and/or secondary antibody. | [8] | |

| Photobleaching. | Minimize exposure to light. Use an anti-fade mounting medium. | [9][10] | |

| High Background | Primary or secondary antibody concentration is too high. | Titrate the antibodies to a lower concentration. | [9] |

| Insufficient blocking. | Increase the blocking time or try a different blocking agent. | [8] | |

| Inadequate washing. | Increase the number and/or duration of wash steps. | [8] | |

| Non-specific Staining | Secondary antibody is binding non-specifically. | Include a secondary antibody-only control. Use a pre-adsorbed secondary antibody. | [9][11] |

| Primary antibody is not specific. | Validate the primary antibody with appropriate controls (e.g., knockout/knockdown cells). | [11] |

Experimental Workflow

Caption: Indirect Immunofluorescence Staining Workflow.

Signaling Pathway Diagram (Example)

The following is an example of how to visualize a signaling pathway using the DOT language, as requested. This is a generic representation of a kinase cascade.

References

- 1. Cyanine, Cy2 Secondary Abs - Jackson ImmunoResearch [jacksonimmuno.com]

- 2. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]

- 3. Spectrum [Cy2] | AAT Bioquest [aatbio.com]

- 4. syronoptics.com [syronoptics.com]

- 5. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 6. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]

- 7. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]

- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]

- 11. antibodiesinc.com [antibodiesinc.com]

Application Notes and Protocols for Cy2 in Western Blot Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy2 for Fluorescent Western Blotting

Cyanine-2 (Cy2) is a fluorescent dye belonging to the cyanine family, which is widely utilized as a label for biological molecules in various applications, including Western blotting.[1] As a green-emitting fluorophore, Cy2 provides a valuable tool for the detection and quantification of proteins. This document outlines the properties of Cy2, provides detailed protocols for its use in Western blotting, and presents its application in studying signaling pathways.

Fluorescent Western blotting offers several advantages over traditional chemiluminescent or colorimetric detection methods. These benefits include the ability to perform multiplex analyses (detecting multiple proteins on the same blot), a wider dynamic range for more accurate protein quantification, and the generation of a stable signal that can be archived and re-imaged.[2] Cy2, with its specific spectral properties, can be integrated into these advanced workflows.

Properties of Cy2

Cy2 is characterized by its excitation and emission spectra in the green range. Understanding these properties is crucial for selecting appropriate imaging equipment and designing multiplex experiments.

| Property | Wavelength (nm) |

| Maximum Excitation | ~492 nm |

| Maximum Emission | ~510 nm |

Table 1: Spectral Properties of Cy2. The excitation and emission maxima of Cy2 make it compatible with standard laser lines and filter sets available on many fluorescence imagers.

Comparison with Spectrally Similar Dyes

While Cy2 is a functional green fluorophore, other dyes with similar spectral properties are available, such as Alexa Fluor® 488. Several sources indicate that Alexa Fluor® 488 is generally brighter and more photostable than Cy2.[3][4]

| Feature | Cy2 | Alexa Fluor® 488 |

| Brightness | Good | Excellent (Generally brighter than Cy2)[3][4] |

| Photostability | Moderate | High (More photostable than Cy2)[3] |

| pH Sensitivity | Less sensitive than FITC | Largely pH-insensitive between pH 4 and 10[1] |

Table 2: Qualitative Comparison of Cy2 and Alexa Fluor® 488. This table provides a general comparison based on available literature. For critical quantitative studies, it is recommended to perform an in-house comparison of conjugates.

Experimental Protocols

Antibody Conjugation with Cy2 NHS Ester

This protocol describes the conjugation of a primary or secondary antibody to a Cy2 N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines on the antibody to form a stable amide bond.

Materials:

-

Antibody to be labeled (at 1-2 mg/mL in amine-free buffer, e.g., PBS)

-

Cy2 NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Purification column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

-

Antibody Preparation: Dialyze the antibody against the reaction buffer to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1-2 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the Cy2 NHS ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.

-

Conjugation Reaction:

-

Slowly add a 10- to 20-fold molar excess of the reactive dye to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature in the dark.

-

-

Purification:

-

Separate the labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with the storage buffer.

-

Collect the fractions containing the fluorescently labeled antibody.

-

-

Characterization (Optional but Recommended):

-

Measure the absorbance of the conjugate at 280 nm (for protein) and 492 nm (for Cy2).

-

Calculate the degree of labeling (DOL) using the molar extinction coefficients of the antibody and Cy2. An optimal DOL is typically between 2 and 7.

-

-

Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding glycerol to 50% and storing at -20°C.

Workflow for Antibody Conjugation with Cy2 NHS Ester.

Fluorescent Western Blotting Protocol with Cy2-Conjugated Secondary Antibodies

This protocol outlines the steps for performing a Western blot using a Cy2-conjugated secondary antibody for detection.

Materials:

-

PVDF or low-fluorescence nitrocellulose membrane with transferred proteins

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST or PBST)

-

Primary antibody (specific to the protein of interest)

-

Cy2-conjugated secondary antibody

-

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20, or PBST: Phosphate-buffered saline with 0.1% Tween-20)

-

Fluorescence imaging system with appropriate excitation source (e.g., 488 nm laser) and emission filter (e.g., 520 nm bandpass filter)

Procedure:

-

Blocking:

-

Following protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in fresh blocking buffer to its recommended working concentration (typically 1:1000 to 1:5000).

-

Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Decant the primary antibody solution.

-

Wash the membrane three times for 5-10 minutes each with a generous volume of wash buffer.

-

-

Secondary Antibody Incubation:

-

Dilute the Cy2-conjugated secondary antibody in blocking buffer to its optimal concentration (typically 1:5000 to 1:20,000). Note: Protect the antibody solution and the membrane from light from this step onwards.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Final Washes:

-

Wash the membrane three to five times for 5-10 minutes each with wash buffer to remove unbound secondary antibody.

-

-

Imaging:

-

Briefly rinse the membrane in TBS or PBS to remove residual Tween-20.

-

Image the blot using a fluorescence imager equipped with an excitation source suitable for Cy2 (e.g., ~488 nm) and an appropriate emission filter (e.g., ~520 nm).

-

Adjust the exposure time to achieve a good signal-to-noise ratio without saturating the signal from the brightest bands.

-

-

Data Analysis:

-

Quantify the band intensities using appropriate software. Normalize the signal of the target protein to a loading control.

-

Fluorescent Western Blotting Workflow using Cy2.

Application Example: Analysis of the EGFR-ERK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. Western blotting is a key technique to study the activation state of proteins within this pathway, often by detecting phosphorylation events. Fluorescent Western blotting with dyes like Cy2 allows for the simultaneous detection of a total protein and its phosphorylated form, enabling accurate quantification of signaling activation.

Below is a simplified diagram of the EGFR-ERK signaling cascade, highlighting key proteins that are commonly analyzed by Western blot.

Simplified EGFR-ERK Signaling Pathway.

In a typical experiment, researchers might use a primary antibody that detects phosphorylated ERK (p-ERK) and another primary antibody raised in a different species that detects total ERK. These can be detected simultaneously using secondary antibodies conjugated to different fluorophores, for example, a Cy2-conjugated anti-rabbit IgG and a Cy5-conjugated anti-mouse IgG. This multiplex approach allows for the normalization of the p-ERK signal to the total ERK signal in the same lane, providing a more accurate measure of ERK activation.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background | - Inadequate blocking- Secondary antibody concentration too high- Insufficient washing | - Increase blocking time or try a different blocking agent (e.g., commercial blocking buffers for fluorescence).- Titrate the secondary antibody to a higher dilution.- Increase the number and/or duration of wash steps. |

| Weak or No Signal | - Low protein abundance- Inefficient primary antibody- Photobleaching of Cy2- Incorrect imaging settings | - Load more protein lysate.- Use a primary antibody validated for Western blotting at the recommended dilution.- Protect the membrane and antibodies from light. Use fresh antibody dilutions.- Ensure the correct excitation and emission filters for Cy2 are being used. Increase exposure time. |

| Non-specific Bands | - Primary antibody is not specific- Secondary antibody cross-reactivity | - Use a more specific primary antibody or perform a negative control without the primary antibody.- Use cross-adsorbed secondary antibodies. |

Table 3: Common Troubleshooting Tips for Fluorescent Western Blotting with Cy2.

Conclusion

Cy2 is a useful fluorescent dye for Western blot detection, enabling sensitive and quantitative analysis of proteins. While other dyes may offer superior brightness and photostability, Cy2 remains a viable option, particularly when working with established protocols or specific imaging systems. By following optimized protocols for antibody conjugation and Western blotting, and with careful experimental design, researchers can successfully employ Cy2 to investigate protein expression and signaling pathways.

References

Application Notes and Protocols for Cy2 in Fluorescence In Situ Hybridization (FISH)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the cyanine dye, Cy2, in Fluorescence In Situ Hybridization (FISH). This document includes detailed protocols for probe labeling and the complete FISH workflow, quantitative data for Cy2 and comparable fluorophores, and troubleshooting guidance for common issues.

Introduction to Cy2 in FISH

Cy2 is a green-emitting fluorescent dye belonging to the cyanine family. Its spectral properties, with an excitation maximum around 492 nm and an emission maximum at approximately 508 nm, make it spectrally similar to other popular fluorophores such as Fluorescein isothiocyanate (FITC) and Alexa Fluor 488. The name "Cy2 (iodine)" refers to the cyanine dye molecule with an iodide counterion, which is a common salt form for this class of dyes. In FISH applications, Cy2 is utilized to label DNA or RNA probes for the visualization of specific nucleic acid sequences within cells and tissues. Cyanine dyes are known for their high molar extinction coefficients, contributing to their brightness.

Key Applications of Cy2 in FISH

Cy2-labeled probes in FISH are valuable tools in various research and diagnostic applications, including:

-

Gene Mapping and Chromosomal Analysis: Localization of specific genes or DNA sequences on chromosomes.

-

Cancer Research: Detection of chromosomal abnormalities such as translocations, amplifications, and deletions associated with various cancers.

-

Developmental Biology: Visualization of gene expression patterns during embryonic development.

-

Infectious Disease Diagnostics: Identification of viral or bacterial nucleic acids in infected cells or tissues.

While Cy2 is a versatile fluorophore, its application in studying specific signaling pathways is often indirect. FISH is primarily a technique for localizing nucleic acids and does not directly visualize signaling proteins. However, Cy2-FISH can be a crucial component in studies investigating the genetic basis of signaling pathway dysregulation. For instance, it can be used to identify gene amplifications of key signaling molecules (e.g., receptor tyrosine kinases) or chromosomal rearrangements that lead to the formation of fusion proteins with aberrant signaling activity.

Quantitative Data of Common Fluorophores for FISH

The selection of a fluorophore is a critical step in designing a FISH experiment. The following table provides a comparison of the key photophysical properties of Cy2 and other commonly used fluorophores in a similar spectral range, as well as the more red-shifted Cy3 and Cy5 dyes for multiplexing considerations.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy2 | 489 | 506 | ~70,000 | ~0.12 |

| FITC | 495 | 525 | 75,000[1][2] | 0.92[1][2] |

| Alexa Fluor 488 | 496 | 519 | 71,000[3][4] | 0.92[3][4] |

| Cy3 | 550 | 570 | 150,000 | 0.15 |

| Cy5 | 650 | 670 | 250,000 | 0.28 |

Experimental Protocols

I. Direct Labeling of DNA Probes with Cy2-NHS Ester

This protocol describes the direct labeling of amine-modified DNA probes with a Cy2 N-hydroxysuccinimide (NHS) ester.

Materials:

-

Amine-modified DNA probe

-

Cy2-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer (pH 8.5)

-

Nuclease-free water

-

Ethanol (70% and 100%)

-

3 M Sodium Acetate

-

Microcentrifuge tubes

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

-

Probe Preparation: Resuspend the amine-modified DNA probe in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1 mg/mL.

-

Cy2-NHS Ester Preparation: Immediately before use, dissolve the Cy2-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: a. To the DNA probe solution, add a 10-20 fold molar excess of the dissolved Cy2-NHS ester. b. Mix thoroughly by vortexing and incubate for 1-2 hours at room temperature in the dark.

-

Purification of Labeled Probe: a. To precipitate the labeled probe, add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. b. Incubate at -20°C for at least 30 minutes. c. Centrifuge at 14,000 x g for 30 minutes at 4°C. d. Carefully decant the supernatant. e. Wash the pellet with 70% ethanol and centrifuge again. f. Air-dry the pellet and resuspend in nuclease-free water. g. Alternatively, for more efficient removal of unincorporated dye, use a gel filtration column according to the manufacturer's instructions.

-

Quantification: Determine the concentration and degree of labeling of the Cy2-labeled probe using a spectrophotometer.

II. Fluorescence In Situ Hybridization (FISH) Protocol

This protocol outlines the general steps for performing FISH on adherent cells grown on coverslips using a Cy2-labeled DNA probe.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

20% Glycerol in PBS

-

0.1 N HCl

-

2x Saline-Sodium Citrate (SSC) buffer

-

50% Formamide in 2x SSC

-

Hybridization Buffer (e.g., 50% formamide, 10% dextran sulfate, 2x SSC)

-

Cy2-labeled DNA probe